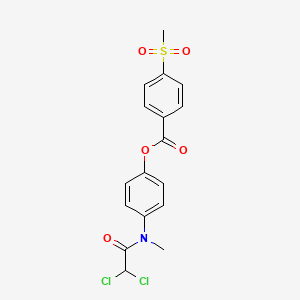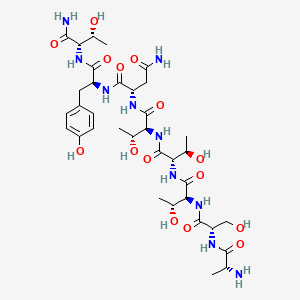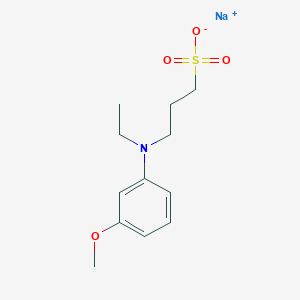
Benzoic acid, p-(methylsulfonyl)-, ester with 2,2-dichloro-4'-hydroxy-N-methylacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-(methylsulfonyl)-, ester with 2,2-dichloro-4'-hydroxy-N-methylacetanilide is a bioactive chemical.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of benzoic acid derivatives, such as 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester, involves complex reactions like conjugated system formation in the molecules (H. Ming & D. South, 2004).
Crystal Structure Analysis : Detailed analysis of crystal structures and bonding, such as hydrogen bonds in these compounds, are a significant area of study, offering insights into their chemical behavior (H. Ming & D. South, 2004).
Chemical Reactions and Properties
Chemical Process Development : Research includes developing efficient synthesis processes for related compounds like 4-(methylsulfonyl)benzoic acid, focusing on cost-effectiveness and environmental protection (H. Yin, 2002).
Investigation of Reaction Mechanisms : Studies involve exploring the transformation mechanisms of similar compounds in various conditions, such as the transformation of benzophenone-4 in chlorination systems, which is crucial for understanding environmental and biological impacts (Ming Xiao et al., 2013).
Applications in Material Science
- Metal Extraction : Research into sulfonyl-bridged oligo(benzoic acid)s has shown their utility in extracting metal ions, revealing potential applications in material science and environmental remediation (Naoya Morohashi et al., 2014).
Analytical Techniques
- Analytical Method Development : Developing new techniques for the analysis of benzoic acid derivatives in various matrices, like soft drinks, using methods such as gas chromatography with pyrolytic methylation, is a significant area of research (Zaifa Pan et al., 2005).
Propriétés
Numéro CAS |
3686-72-4 |
|---|---|
Nom du produit |
Benzoic acid, p-(methylsulfonyl)-, ester with 2,2-dichloro-4'-hydroxy-N-methylacetanilide |
Formule moléculaire |
C17H15Cl2NO5S |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
[4-[(2,2-dichloroacetyl)-methylamino]phenyl] 4-methylsulfonylbenzoate |
InChI |
InChI=1S/C17H15Cl2NO5S/c1-20(16(21)15(18)19)12-5-7-13(8-6-12)25-17(22)11-3-9-14(10-4-11)26(2,23)24/h3-10,15H,1-2H3 |
Clé InChI |
NTOUTGFXPUCTLK-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)C(Cl)Cl |
SMILES canonique |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)C(Cl)Cl |
Apparence |
Solid powder |
Autres numéros CAS |
3686-72-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, p-(methylsulfonyl)-, ester with 2,2-dichloro-4'-hydroxy-N-methylacetanilide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)

